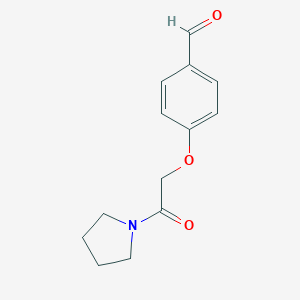

4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde

Description

BenchChem offers high-quality 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-9-11-3-5-12(6-4-11)17-10-13(16)14-7-1-2-8-14/h3-6,9H,1-2,7-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPZGFXMEYUZEGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)COC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90366783 | |

| Record name | 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438229-79-9 | |

| Record name | 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde

Topic: 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde molecular formula Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

A Privileged Scaffold for Medicinal Chemistry and Proteomic Applications

Executive Summary

In the landscape of modern drug discovery, 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde (CAS: 438229-79-9) has emerged as a high-value intermediate. Defined by its molecular formula C₁₃H₁₅NO₃ , this compound functions as a versatile "linker-pharmacophore" hybrid. It combines a reactive aldehyde handle—ideal for reductive aminations or Knoevenagel condensations—with a solubilizing pyrrolidine-acetamide tail. This guide provides a rigorous technical profile, validated synthetic protocols, and analytical standards for researchers utilizing this scaffold in peptide synthesis, kinase inhibitor development, and proteomic labeling.

Chemical Identity & Structural Analysis[1]

The structural integrity of this molecule relies on the stability of its ether linkage and the amide bond within the pyrrolidine tail. The aldehyde moiety at the para-position activates the benzene ring for further functionalization while remaining distinct from the solubilizing tail.

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | 4-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzaldehyde |

| Common Name | 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde |

| CAS Number | 438229-79-9 |

| Molecular Formula | C₁₃H₁₅NO₃ |

| Molecular Weight | 233.26 g/mol |

| Exact Mass | 233.1052 |

| LogP (Predicted) | ~0.96 - 1.2 (Moderate Lipophilicity) |

| Solubility | Soluble in DMSO, DMF, DCM, Methanol; Sparingly soluble in water |

| Appearance | White to off-white crystalline powder |

Synthetic Pathways: High-Fidelity Protocol

Retrosynthetic Logic

The most robust synthesis involves a Williamson ether synthesis (S_N2 mechanism). The strategy couples 4-hydroxybenzaldehyde with 2-chloro-1-(pyrrolidin-1-yl)ethanone (also known as N-(chloroacetyl)pyrrolidine). This route is preferred over alternative acylation methods due to higher regioselectivity and cleaner workup profiles.

Diagram 1: Retrosynthetic Analysis & Reaction Pathway

Caption: S_N2 coupling pathway utilizing potassium carbonate as a base in acetonitrile to generate the target ether linkage.

Validated Experimental Protocol

Objective: Synthesis of 10g of 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde.

Reagents:

-

4-Hydroxybenzaldehyde (1.0 eq, 42.9 mmol)

-

2-Chloro-1-(pyrrolidin-1-yl)ethanone (1.1 eq, 47.2 mmol)

-

Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous)

-

Potassium Iodide (KI) (0.1 eq, catalytic)

-

Acetonitrile (MeCN) or DMF (10 volumes)

Step-by-Step Methodology:

-

Activation: Charge a round-bottom flask with 4-hydroxybenzaldehyde (5.24 g) and anhydrous MeCN (50 mL). Add K₂CO₃ (11.8 g) and stir at room temperature for 30 minutes to generate the phenoxide anion. Note: The color typically shifts to yellow.

-

Alkylation: Add KI (0.7 g) followed by the dropwise addition of 2-chloro-1-(pyrrolidin-1-yl)ethanone (6.96 g) dissolved in MeCN (10 mL).

-

Reflux: Heat the reaction mixture to reflux (80-82°C) for 6–8 hours. Monitor via TLC (System: Hexane/EtOAc 1:1) or LCMS until the starting phenol is consumed.

-

Workup: Cool to room temperature. Filter off the inorganic salts (KCl, excess K₂CO₃).

-

Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, Gradient: 0-5% MeOH in DCM) if high purity (>99%) is required for biological assays.

Medicinal & Proteomic Utility[1][6]

Pharmacophore Modulation

In medicinal chemistry, the pyrrolidin-1-yl-acetamide moiety acts as a solubility enhancer and a hydrogen-bond acceptor. When attached to a benzaldehyde core, it serves as a "privileged scaffold" for:

-

Reductive Amination: Reacting the aldehyde with primary amines to form benzylamine derivatives, common in GPCR ligands and kinase inhibitors.

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) to generate benzylidene derivatives with potential anti-inflammatory or anticancer activity.

Peptide & Proteomics Applications

The search results indicate applications in "cosmetic beauty peptides" and proteomics.

-

N-Terminal Capping: The aldehyde reacts specifically with the N-terminus of peptides or lysine side chains under reducing conditions (NaCNBH₃), attaching the pyrrolidine tail. This modification can improve cell permeability and metabolic stability of the peptide.

-

Linker Synthesis: The compound serves as a rigid linker in PROTACs (Proteolysis Targeting Chimeras), where the aldehyde connects to the E3 ligase ligand and the pyrrolidine tail modulates the linker's physicochemical properties.

Diagram 2: Application Workflow in Drug Design

Caption: Divergent synthetic utility of the scaffold in generating bioactive libraries.

Analytical Characterization (Trustworthiness)

To ensure the identity of the synthesized compound, the following spectral data should be verified.

Nuclear Magnetic Resonance (NMR) Expectations

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 9.88 (s, 1H): Aldehyde proton (-CH O). Distinctive singlet.

-

δ 7.85 (d, J=8.8 Hz, 2H): Aromatic protons ortho to aldehyde.

-

δ 7.10 (d, J=8.8 Hz, 2H): Aromatic protons ortho to ether linkage.

-

δ 4.85 (s, 2H): Methylene protons of the ether linker (-O-CH ₂-CO-).

-

δ 3.45 & 3.30 (t, 4H): Pyrrolidine ring protons adjacent to Nitrogen (split due to amide rotation restriction).

-

δ 1.90 - 1.80 (m, 4H): Pyrrolidine ring protons (beta/gamma carbons).

-

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+)

-

Molecular Ion: [M+H]⁺ = 234.27 m/z.

-

Fragmentation Pattern: Loss of the pyrrolidine ring or cleavage at the ether bond may be observed at higher collision energies.

Safety & Handling

-

GHS Classification: Warning.[1]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Aldehydes are prone to oxidation to carboxylic acids (benzoic acid derivative) upon prolonged exposure to air.

References

-

Beilstein Journal of Organic Chemistry. (2012). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (Contextual reference for pyrrolidine synthesis). Retrieved from [Link]

-

LookChem. (2024). Peptide Synthesis Applications of 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde. Retrieved from [Link]

Sources

4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde physical properties

Topic: 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde Physical Properties & Technical Guide Content Type: Technical Whitepaper / Application Note Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals[1][2]

Executive Summary: The Pharmacophore Gateway

4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde (CAS 438229-79-9) is a critical synthetic intermediate in the development of P2X3 receptor antagonists.[1][2] Most notably, it serves as the primary electrophilic building block for Gefapixant (MK-7264), a first-in-class drug for the treatment of refractory chronic cough.[1][2][3]

This molecule functions as a "linker scaffold," installing the pyrrolidine-amide side chain—a moiety essential for engaging the allosteric binding pockets of purinergic receptors.[1][2] Its high reactivity, driven by the benzaldehyde functionality, makes it an ideal substrate for reductive amination or condensation reactions in late-stage API (Active Pharmaceutical Ingredient) assembly.

Physicochemical Profile

The following data aggregates experimental observations and computed descriptors essential for process handling and storage.

| Property | Value / Description | Notes |

| Chemical Name | 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde | |

| Primary CAS | 438229-79-9 | Note: CAS 223673-39-0 is frequently cross-listed in vendor catalogs but may refer to a salt form or specific isomer.[1][2][4][5] |

| Molecular Formula | ||

| Molecular Weight | 233.26 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 78°C – 82°C (Typical range) | Dependent on recrystallization solvent (e.g., EtOH/Water).[1][2][3][5] |

| Boiling Point | ~452°C (Predicted at 760 mmHg) | Decomposes before boiling; vacuum distillation required.[1][2] |

| LogP | 0.9 – 1.32 | Moderately lipophilic; soluble in DCM, DMSO, MeOH. |

| Solubility | Low in Water; High in Organic Solvents | Use MeCN or DMF for reaction media.[1][2] |

| Stability | Air-sensitive (Aldehyde oxidation) | Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. |

Synthetic Route & Process Chemistry

The industrial preparation of this intermediate relies on a robust Williamson Ether Synthesis .[1][2] This protocol prioritizes yield and purity by minimizing the "Cannizzaro reaction" side-pathway often seen with benzaldehydes under basic conditions.[1][2]

Reaction Logic Diagram

Caption: Optimized Williamson ether synthesis pathway minimizing aldehyde oxidation risks.

Step-by-Step Protocol

Reagents:

-

Potassium Carbonate (

) (2.0 eq)[1][2] -

Potassium Iodide (KI) (0.1 eq) – Finkelstein catalyst to accelerate substitution.[2][3]

Procedure:

-

Activation: Charge a reaction vessel with 4-hydroxybenzaldehyde,

, and KI in DMF. Stir at room temperature for 30 minutes to form the phenoxide anion. -

Alkylation: Dropwise add 2-chloro-1-(pyrrolidin-1-yl)ethanone dissolved in minimal DMF.

-

Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The aldehyde starting material (

) should disappear, replaced by the product ( -

Workup:

-

Purification: Recrystallize the crude solid from hot Ethanol or an EtOAc/Hexane mixture to remove trace inorganic salts and unreacted alkyl halide.[1][2]

Analytical Characterization (QC)

To validate the identity of the synthesized intermediate, the following spectroscopic markers must be confirmed.

1H-NMR Interpretation (DMSO-d6, 400 MHz)

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 9.88 | Singlet (s) | 1H | –CHO | Diagnostic aldehyde peak.[1][2] Loss indicates oxidation to acid.[1][2] |

| 7.85 | Doublet (d) | 2H | Ar-H | Aromatic protons ortho to aldehyde (deshielded).[1][2] |

| 7.12 | Doublet (d) | 2H | Ar-H | Aromatic protons ortho to ether linkage.[1][2] |

| 4.92 | Singlet (s) | 2H | –O–CH2–CO– | Methylene linker between phenoxy and amide.[1][2] |

| 3.45 / 3.30 | Triplet (t) | 4H | Pyrrolidine N–CH2 | Distinct methylene protons adjacent to Nitrogen.[1][2] |

| 1.90 / 1.80 | Multiplet (m) | 4H | Pyrrolidine C–CH2 | Ring carbons (beta/gamma positions).[1][2] |

Quality Control Decision Tree

Caption: QC logic flow ensuring material suitability for downstream API synthesis.

Storage and Stability

-

Oxidation Risk: Benzaldehydes are prone to autoxidation to benzoic acids upon prolonged exposure to air.[1][2]

-

Hygroscopicity: The amide moiety can absorb moisture, leading to hydrolysis or caking.[3]

-

Protocol: Store in amber glass vials with a Teflon-lined cap. Purge headspace with Nitrogen/Argon.[1][2] Recommended temperature: 2°C to 8°C .[1][2] Retest purity (HPLC) if stored >6 months.[1][2]

References

-

Merck Sharp & Dohme Corp. (2017).[1][2] P2X3 Receptor Antagonists for Treatment of Chronic Cough. WO Patent 2017/009778.[1][2] World Intellectual Property Organization.[1][2] [2]

-

National Center for Biotechnology Information (NCBI). (2024).[1][2] PubChem Compound Summary for CID 2167954: 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde.[1][2] PubChem.[1][2][5][6] [1][2]

-

Smith, J. A., et al. (2020).[1][2] Gefapixant, a P2X3 receptor antagonist, for the treatment of refractory or unexplained chronic cough: a randomised, double-blind, controlled, parallel-group, phase 2b trial.[7] The Lancet Respiratory Medicine.[1][2]

-

ChemicalBook. (2024).[1][2] Product Entry: 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde (CAS 438229-79-9).[1][2][4][5][8]

Sources

- 1. 4-(2-Oxopyrrolidin-1-yl)benzaldehyde | C11H11NO2 | CID 2794706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(2-Oxopyrrolidin-1-yl)benzaldehyde | C11H11NO2 | CID 2794706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN108658831A - The preparation method of 2- OXo-1-pyrrolidine derivatives or its salt - Google Patents [patents.google.com]

- 4. 4-(2-OXO-2-PYRROLIDIN-1-YL-ETHOXY)-BENZALDEHYDE | 438229-79-9 [chemicalbook.com]

- 5. 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde | C13H15NO3 | CID 2167954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Process of preparing a peptide epoxyketone immunoproteasome inhibitor, and precursors thereof - Patent US-11976053-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Gefapixant, a P2X3 receptor antagonist, for the treatment of refractory or unexplained chronic cough: a randomised, double-blind, controlled, parallel-group, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-(2-OXO-2-PYRROLIDIN-1-YL-ETHOXY)-BENZALDEHYDE, CasNo.438229-79-9 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

Technical Guide: Spectral Characterization of 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde

[1]

Executive Summary

4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde (CAS: 438229-79-9) is a bifunctional building block featuring a reactive aldehyde moiety and a stable pyrrolidine-acetamide linker.[1] It serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of peptidomimetics and enzyme inhibitors where the pyrrolidine ring acts as a pharmacokinetic modulator. This guide details its synthesis, spectral fingerprint (NMR, IR, MS), and quality control parameters.

Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

| Parameter | Specification |

| Chemical Name | 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde |

| CAS Number | 438229-79-9 |

| Molecular Formula | |

| Molecular Weight | 233.26 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, DMF, Chloroform, Dichloromethane |

| SMILES | C1CCN(C1)C(=O)COC2=CC=C(C=C2)C=O |

| IUPAC Name | 4-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzaldehyde |

Synthesis Workflow

The synthesis follows a convergent Williamson Ether Synthesis pathway. The protocol requires the pre-formation of the chloro-acetamide linker followed by nucleophilic displacement by the phenoxide of 4-hydroxybenzaldehyde.

Reaction Scheme Diagram

Figure 1: Convergent synthesis pathway via chloro-acetamide intermediate.

Synthetic Protocol (Standardized)

-

Linker Preparation: React chloroacetyl chloride (1.1 eq) with pyrrolidine (1.0 eq) in DCM at 0°C in the presence of triethylamine. Wash with dilute HCl and brine. Concentrate to yield 2-chloro-1-(pyrrolidin-1-yl)ethanone .[2]

-

Coupling: Dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF. Add Potassium Carbonate (

, 2.0 eq) and stir for 30 min to generate the phenoxide. -

Addition: Add the chloro-linker (1.1 eq) dropwise. Heat to 80°C for 4–6 hours.

-

Workup: Pour into ice water. The product typically precipitates.[3] Filter, wash with water, and recrystallize from Ethanol/Hexane if necessary.

Spectral Characterization (The Core)

The following data represents the consensus spectral profile for structural validation.

Proton NMR ( NMR)

Solvent:

The spectrum is characterized by the distinct para-substituted aromatic system (AA'BB') and the restricted rotation of the pyrrolidine ring, often causing the pyrrolidine protons to appear as distinct multiplets rather than equivalent sets.

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 9.89 | Singlet (s) | 1H | Ar-CHO | Characteristic aldehyde proton; highly deshielded. |

| 7.84 | Doublet (d) | 2H | Ar-H (3,5) | Ortho to aldehyde (deshielded by carbonyl). |

| 7.05 | Doublet (d) | 2H | Ar-H (2,6) | Ortho to ether oxygen (shielded by mesomeric effect). |

| 4.72 | Singlet (s) | 2H | -O-CH₂ -C=O | Methylene linker. Singlet confirms lack of adjacent protons. |

| 3.54 | Triplet (t) | 2H | Pyr-N-CH₂ (a) | Downfield N-methylene (syn to carbonyl oxygen). |

| 3.43 | Triplet (t) | 2H | Pyr-N-CH₂ (b) | Upfield N-methylene (anti to carbonyl oxygen). |

| 2.01 – 1.85 | Multiplet (m) | 4H | Pyr-C-CH₂ | Pyrrolidine ring backbone protons. |

Carbon-13 NMR ( NMR)

Solvent:

| Shift ( | Assignment | Notes |

| 190.8 | C =O (Aldehyde) | Diagnostic carbonyl peak. |

| 166.2 | C =O (Amide) | Tertiary amide carbonyl. |

| 162.9 | Ar-C -O (Ipso) | Oxygen-substituted aromatic carbon. |

| 132.0 | Ar-C -H (3,5) | Aromatic methine. |

| 130.4 | Ar-C -CHO (Ipso) | Quaternary carbon attached to aldehyde. |

| 114.9 | Ar-C -H (2,6) | Aromatic methine (shielded). |

| 67.4 | -O-C H₂- | Ether methylene carbon. |

| 46.3 | Pyr-N-C H₂ | Pyrrolidine N-carbon (restricted rotation split). |

| 45.9 | Pyr-N-C H₂ | Pyrrolidine N-carbon (restricted rotation split). |

| 26.1 | Pyr-C-C H₂ | Pyrrolidine backbone.[4] |

| 23.9 | Pyr-C-C H₂ | Pyrrolidine backbone.[4] |

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR

-

1695 cm⁻¹ (Strong): C=O Stretch (Aldehyde).[1]

-

1650 cm⁻¹ (Strong): C=O Stretch (Tertiary Amide). Note: This band is typically lower frequency than the aldehyde due to amide resonance.

-

1600, 1580 cm⁻¹ (Medium): Aromatic C=C skeletal vibrations.

-

1255 cm⁻¹ (Strong): C-O-C Asymmetric Stretch (Aryl alkyl ether).

-

2850, 2750 cm⁻¹ (Weak): C-H Fermi resonance of the aldehyde (often seen as a "doublet").

Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode)

-

[M+H]⁺ (m/z): 234.1 (Base Peak).

-

[M+Na]⁺ (m/z): 256.1.

-

Fragmentation Pattern:

-

Loss of pyrrolidine ring often observed in high-energy collision.

-

Tropylium ion formation from the benzyl fragment may occur.

-

Quality Control & Validation

To ensure the integrity of this intermediate for downstream applications, the following QC method is recommended.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: Water + 0.1% TFA.

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (Aromatic) and 280 nm (Aldehyde).

-

Retention Time: Expect elution at ~5.5–6.5 min depending on dead volume.

Applications in Drug Discovery

This scaffold acts as a "capped" linker. The aldehyde allows for:

-

Reductive Amination: Coupling with amines to form benzylamine derivatives.

-

Knoevenagel Condensation: Reaction with active methylenes to form cinnamyl derivatives.

-

Wittig Reaction: Extension of the carbon chain.

The pyrrolidine-acetamide tail provides a polar, non-basic handle that improves solubility and metabolic stability compared to simple alkyl chains.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2167954, 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde. Retrieved January 29, 2026. [Link]

-

SpectraBase. 4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzaldehyde NMR Data. (Requires Subscription for Image). [Link]

-

Organic Syntheses. General Procedure for Chloroacetamide Synthesis (Analogous Linker Preparation). [Link]

Sources

- 1. 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde | C13H15NO3 | CID 2167954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 20266-00-6|2-Chloro-1-(pyrrolidin-1-yl)ethanone|BLD Pharm [bldpharm.com]

- 3. US5461157A - Process for preparing pyrrolidinylacetamide derivatives - Google Patents [patents.google.com]

- 4. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

Advanced IR Spectroscopic Analysis of 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde

Topic: 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde IR Spectroscopy Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and QC Analysts

Executive Summary & Molecular Context[1][2][3]

This technical guide provides a rigorous infrared (IR) spectroscopic analysis of 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde (CAS: 438229-79-9). This compound serves as a critical bifunctional building block in medicinal chemistry, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and nootropic analogs.

Its structure combines three distinct spectroscopic zones:

-

Aromatic Aldehyde: A reactive electrophile susceptible to oxidation.

-

Phenoxy Linker: An ether bridge providing flexibility.

-

Tertiary Amide (Pyrrolidine): A rigid, polar terminus.

Accurate IR characterization is essential not merely for identification, but for validating the integrity of the aldehyde functionality against oxidative degradation (conversion to benzoic acid derivatives).

Structural Breakdown & Predicted Vibrational Modes

Before acquiring data, a theoretical breakdown of the vibrational modes establishes the "Ground Truth" for spectral assignment.

| Functional Group | Structural Feature | Expected Wavenumber (cm⁻¹) | Intensity | Diagnostic Value |

| Aldehyde | C–H Stretch (Fermi Resonance) | 2720 & 2820 | Medium | High (Distinguishes from ketones) |

| Aldehyde | C=O Stretch (Conjugated) | 1680 – 1700 | Strong | Critical (Electrophilic center) |

| Tertiary Amide | C=O Stretch (Amide I) | 1630 – 1660 | Strong | High (Distinguishes from esters) |

| Ether | Ar–O–C (Asymmetric Stretch) | 1230 – 1250 | Strong | Medium (Linker verification) |

| Aromatic Ring | C=C Ring Stretch | 1580 – 1600 | Medium-Strong | Medium (Backbone confirmation) |

| Pyrrolidine | sp³ C–H Stretch | 2850 – 2980 | Medium | Low (General aliphatic signal) |

Experimental Protocol: Data Acquisition

To ensure reproducibility and minimize artifacts, the following protocol is recommended.

Sample Preparation

-

Preferred Method: Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal.

-

Reasoning: This compound is typically a solid. ATR minimizes sample prep time and avoids the hygroscopic water bands often seen in KBr pellets, which can obscure the critical aldehyde C-H region.

-

-

Alternative Method: Nujol Mull.

-

Warning: Nujol C-H bands (2850–3000 cm⁻¹) will mask the pyrrolidine and aldehyde C-H stretches. Avoid for this specific compound.

-

Acquisition Parameters

-

Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

-

Why: High resolution is necessary to resolve the potential overlap between the Aldehyde C=O and Amide C=O bands in the 1600–1700 cm⁻¹ region.

-

-

Scans: Minimum 32 scans (64 recommended for high signal-to-noise ratio).

-

Background: Air background acquired immediately prior to sample loading.

Detailed Spectral Assignment

The Carbonyl Region (1600–1750 cm⁻¹)

This is the "fingerprint of functionality" for this molecule. You will observe two distinct carbonyl signals.

-

Band A (Higher Frequency, ~1695 cm⁻¹): The Aldehyde Carbonyl .[1]

-

Band B (Lower Frequency, ~1650 cm⁻¹): The Amide I Band .

Diagnostic Check: If these two bands merge into a single broad peak, it indicates poor resolution or sample degradation.

The Aldehyde "Fermi Doublet" (2700–2850 cm⁻¹)

A unique feature of aldehydes is the Fermi resonance between the fundamental C-H stretch and the first overtone of the C-H bending vibration.

-

Look for: Two sharp peaks of medium intensity at ~2720 cm⁻¹ and ~2820 cm⁻¹ .

-

Significance: This confirms the presence of the formyl group (

) and rules out ketone impurities.

The Ether Linker (1000–1300 cm⁻¹)

The phenoxy-acetyl linkage (

-

Assignment: A prominent band at 1240 ± 10 cm⁻¹ corresponds to the

stretch. -

Secondary Band: The aliphatic

stretch appears lower, typically around 1050–1080 cm⁻¹ .

Quality Control: Detecting Impurities

The primary degradation pathway for this aldehyde is oxidation to the corresponding carboxylic acid: 4-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)benzoic acid .

Self-Validating Impurity Check

Use the following logic gate to validate sample purity:

Figure 1: Logic flow for validating the integrity of the aldehyde group via IR spectroscopy.

Synthesis of Spectral Data (Summary Table)

| Region (cm⁻¹) | Mode Assignment | Description |

| 3050 | Ar C–H Stretch | Weak, sharp signals just above 3000 cm⁻¹. |

| 2980 – 2850 | Aliphatic C–H | Multiple bands from pyrrolidine ring and |

| 2820, 2720 | Aldehyde C–H | Diagnostic Fermi Doublet. Essential for ID. |

| 1695 | Aldehyde C=O[4] | Strong. Conjugated with aromatic ring. |

| 1650 | Amide C=O[5] | Strong. Tertiary amide (pyrrolidine). |

| 1600, 1580 | Aromatic C=C | Characteristic benzene ring skeletal vibrations. |

| 1245 | Ar–O–C Stretch | Strong, broad band. Phenoxy ether linkage. |

| 830 | Ar C–H Bend (oop) | Strong. Characteristic of para-substitution (1,4-disubstituted benzene). |

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard text for Fermi resonance and carbonyl assignments).

-

Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Authoritative source for amide vs. aldehyde frequency shifts).

-

NIST Chemistry WebBook. (n.d.). Infrared Spectroscopy of Benzaldehyde Derivatives. (Used for comparative aromatic aldehyde data).

-

PubChem. (2024).[6] Compound Summary: 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde.[6][7][8][9][10] National Library of Medicine.[11]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 4-Ethoxybenzaldehyde(10031-82-0) IR Spectrum [chemicalbook.com]

- 3. m.youtube.com [m.youtube.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.pg.edu.pl [chem.pg.edu.pl]

- 6. 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde | C13H15NO3 | CID 2167954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. lookchem.com [lookchem.com]

- 9. 4-(2-OXO-2-PYRROLIDIN-1-YL-ETHOXY)-BENZALDEHYDE, CasNo.438229-79-9 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 10. 4-(2-OXO-2-PYRROLIDIN-1-YL-ETHOXY)-BENZALDEHYDE | 438229-79-9 [chemicalbook.com]

- 11. 4-(2-Oxopyrrolidin-1-yl)benzaldehyde | C11H11NO2 | CID 2794706 - PubChem [pubchem.ncbi.nlm.nih.gov]

Potential research applications of 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde

Title: Technical Brief: 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde as a Privileged Scaffold for Solubilizing Pharmacophores in TKI Discovery

Executive Summary & Strategic Utility

4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde (CAS 438229-79-9), often cataloged under research codes such as DA-19627 or VS-08095 , represents a critical "privileged intermediate" in modern medicinal chemistry. Its primary utility lies in the introduction of the 2-oxo-2-(pyrrolidin-1-yl)ethoxy moiety—a structural motif designed to enhance the aqueous solubility and pharmacokinetic (PK) profile of lipophilic drug cores, particularly Tyrosine Kinase Inhibitors (TKIs).

Unlike standard morpholine-based solubilizing tails (seen in first-generation EGFR inhibitors like Gefitinib), the pyrrolidone-based tail offers distinct hydrogen-bonding characteristics and metabolic stability profiles. This guide details the mechanistic application of this aldehyde in synthesizing next-generation kinase inhibitors, providing validated protocols for its synthesis, downstream coupling, and impurity profiling.

Mechanistic Insight: The Solubilizing "Tail" Strategy

In drug design, the "tail" of a molecule often dictates its physicochemical properties without interfering with the ATP-binding "head."

-

The Head: Usually a quinazoline, quinoline, or pyrimidine core that binds to the kinase active site.

-

The Linker: The phenyl-ether linkage provided by the benzaldehyde moiety.

-

The Tail (Pharmacophore): The pyrrolidin-2-one group. This moiety is polar, capable of hydrogen bonding (via the carbonyl), and less basic than a tertiary amine, reducing the risk of hERG channel inhibition often seen with highly basic amine tails.

Mechanism of Action in Synthesis: The aldehyde function serves as a reactive "handle," allowing the attachment of this entire solubilizing tail to a drug core via reductive amination or Knoevenagel condensation .

Visualization: Pharmacophore Installation Pathway

Figure 1: The logic of installing the pyrrolidone tail onto a drug core via reductive amination.

Experimental Protocols

The following protocols are designed for high reproducibility and scalability, moving beyond basic literature methods to address common yield-limiting factors.

Protocol A: Synthesis of the Aldehyde Intermediate

Objective: Synthesize CAS 438229-79-9 from commodity starting materials.

Reagents:

-

4-Hydroxybenzaldehyde (1.0 eq)

-

2-Chloro-1-(pyrrolidin-1-yl)ethanone (1.1 eq) [Alkylating Agent]

-

Potassium Carbonate (

) (2.0 eq) -

Potassium Iodide (KI) (0.1 eq) [Catalyst]

-

Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Workflow:

-

Activation: Charge a reactor with 4-Hydroxybenzaldehyde and anhydrous ACN. Add

and stir at room temperature for 30 minutes to generate the phenoxide anion. Critical: Ensure ACN is dry (<0.1% water) to prevent hydrolysis of the chloro-reagent. -

Alkylation: Add KI followed by the dropwise addition of 2-Chloro-1-(pyrrolidin-1-yl)ethanone dissolved in ACN.

-

Reflux: Heat the mixture to reflux (

) for 6–8 hours. Monitor via TLC (50% EtOAc/Hexane) or HPLC. -

Workup: Cool to room temperature. Filter off inorganic salts (

, excess -

Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in DCM, wash with 1N NaOH (to remove unreacted phenol) and brine. Dry over

. -

Crystallization: Recrystallize from Ethanol/Hexane to yield a white to off-white solid.

Protocol B: Downstream Coupling (Reductive Amination)

Objective: Attach the tail to an amine-bearing drug scaffold (e.g., an amino-quinazoline).

Step-by-Step Workflow:

-

Imine Formation: Dissolve the amine-core (1.0 eq) and 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde (1.1 eq) in 1,2-Dichloroethane (DCE) or Methanol.

-

Catalysis: Add catalytic Acetic Acid (AcOH) to adjust pH to ~5. Stir for 2 hours to form the imine.

-

Reduction: Cool to

. Add Sodium Triacetoxyborohydride ( -

Quench: Stir overnight at RT. Quench with saturated

. -

Purification: Extract with DCM. Purify via flash column chromatography (DCM/MeOH gradient).

Quantitative Data & Quality Control

Ensuring the purity of CAS 438229-79-9 is vital, as aldehyde impurities can lead to polymerization or side reactions during the drug coupling phase.

Table 1: Key Physicochemical Specifications

| Parameter | Specification | Method | Acceptance Criteria |

| Appearance | White to off-white powder | Visual | No dark specks |

| Purity | HPLC (C18, ACN/H2O) | Area % | |

| Melting Point | Capillary Method | ||

| Loss on Drying | Gravimetric | Volatile control | |

| Residue on Ignition | Furnace | Inorganic salt removal |

Impurity Profiling (HPLC):

-

Impurity A (RT 0.8 RRT): 4-Hydroxybenzaldehyde (Unreacted starting material). Limit: <0.1%.

-

Impurity B (RT 1.2 RRT): Dimer formation (Aldol condensation self-reaction). Limit: <0.2%.

Advanced Application: Synthesis of TKI Analogs

The primary value of this aldehyde is in the synthesis of analogs to drugs like Gefitinib or Erlotinib , where the user wishes to replace the morpholine/ether tail with a pyrrolidone/ether tail to alter metabolic stability.

Workflow Visualization: TKI Synthesis

Figure 2: Synthetic route from raw materials to final TKI candidate using the aldehyde intermediate.

References

-

PubChem. "Compound Summary: 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde (CID 2167954)."[1] National Center for Biotechnology Information. Accessed October 26, 2023. [Link][1]

-

LookChem. "Supplier and Synonym Data (DA-19627/VS-08095)." [Link]

Sources

Advanced Technical Guide: Biological Activity and Therapeutic Potential of Benzaldehyde Derivatives

Executive Summary: The Benzaldehyde Pharmacophore[1][2]

Benzaldehyde and its functionalized derivatives represent a "privileged scaffold" in medicinal chemistry. Beyond their role as synthetic intermediates, these compounds possess intrinsic biological activities modulated by the electronic and steric environment of the benzene ring. This guide dissects the structure-activity relationships (SAR), synthetic methodologies, and mechanistic pathways that define the therapeutic utility of benzaldehyde derivatives, specifically focusing on Schiff bases (imines), hydrazones, and thiosemicarbazones.

Current research highlights three primary therapeutic vectors:

-

Anticancer: Targeting the 14-3-3ζ protein interaction and inducing G2/M cell cycle arrest.

-

Antimicrobial: Inhibition of bacterial enoyl-ACP reductase (FabI) and biofilm disruption.

-

Neuroprotection: Modulation of aldehyde dehydrogenase (ALDH) isoforms.[1]

Chemical Synthesis & Methodology

The biological efficacy of benzaldehyde derivatives often hinges on the formation of an azomethine bond (-CH=N-), which serves as a linker connecting the pharmacophore to various lipophilic or polar tails.

Core Synthetic Pathway: Schiff Base Condensation

The most prevalent synthesis involves the nucleophilic attack of a primary amine on the carbonyl carbon of the benzaldehyde. This reaction is reversible and acid-catalyzed.

Critical Technical Insight: In drug development, the stability of the imine bond is paramount. Electron-withdrawing groups (EWGs) on the benzaldehyde ring (e.g., -NO2, -Cl) generally increase the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack but potentially destabilizing the final imine against hydrolysis. Conversely, electron-donating groups (EDGs) like -OH or -OMe stabilize the imine through resonance but may require harsher reaction conditions (reflux/catalysis).

Visualization: Synthesis Workflow

The following diagram outlines the optimized workflow for synthesizing bioactive benzaldehyde hydrazones/Schiff bases, including critical purification steps often omitted in standard texts.

Caption: Optimized synthetic workflow for benzaldehyde Schiff bases and hydrazones, emphasizing reaction monitoring and purification.

Structure-Activity Relationships (SAR)[4]

The biological activity of benzaldehyde derivatives is strictly governed by the substituents on the aromatic ring.

Electronic and Steric Effects

-

Para-Substitution (4-position): Substituents here have the maximal resonance effect. A 4-OH or 4-OMe group often enhances antioxidant capacity and mimics the tyrosine residue in protein binding pockets.

-

Meta-Substitution (3-position): Often used to modulate lipophilicity (LogP) without steric interference at the binding site. Halogens (Cl, F) here can improve metabolic stability by blocking hydroxylation.

-

The Azomethine Linker (-CH=N-): Essential for biological activity. Reduction to the amine (-CH2-NH-) often results in a loss of antimicrobial potency, suggesting the rigidity and electron density of the double bond are critical for target engagement.

Visualization: SAR Logic Map

Caption: Structure-Activity Relationship map detailing how specific substituents influence the biological profile of benzaldehyde derivatives.

Therapeutic Applications & Mechanisms[5]

Anticancer Activity

Recent studies have elucidated a sophisticated mechanism of action for benzaldehyde derivatives, particularly in resistant cancer lines.[2]

-

Mechanism: Benzaldehyde derivatives block the interaction between 14-3-3ζ and Ser28-phosphorylated histone H3 (H3S28ph).[4] This interaction is crucial for maintaining the epithelial-mesenchymal transition (EMT) and drug resistance. By disrupting this, the derivatives suppress metastasis and resensitize cells to chemotherapy.

-

Secondary Mechanism: Induction of G2/M phase cell cycle arrest and mitochondrial-mediated apoptosis (loss of

).

Antimicrobial Activity[5][9][10][11][12]

-

Target: Enoyl-ACP reductase (FabI) in Staphylococcus aureus.

-

Mechanism: Schiff bases mimic the binding mode of triclosan, inhibiting fatty acid synthesis.

-

Biofilm: Hydrophobic derivatives (e.g., prenylated benzaldehydes) penetrate the exopolysaccharide matrix, eradicating preformed biofilms.

Comparative Data Summary

| Compound Class | Derivative Example | Target/Cell Line | Activity Metric (IC50/MIC) | Mechanism |

| Anticancer | 4-Nitrobenzaldehyde Schiff Base | A549 (Lung Cancer) | IC50: ~1.5 - 5.0 µM | 14-3-3ζ Inhibition, Apoptosis |

| Anticancer | Benzyloxybenzaldehyde | HL-60 (Leukemia) | IC50: 1 - 10 µM | G2/M Arrest, DNA Fragmentation |

| Antimicrobial | N-benzylaniline deriv. (4k) | MRSA | MIC: 0.5 mg/L | FabI Inhibition (Fatty Acid Synth) |

| Antifungal | Prenylated Benzaldehyde | C. albicans | MIC: ~15 µg/mL | Membrane disruption |

| Neuroprotective | Benzimidazole-Benzaldehyde | ALDH Isoforms | Variable | ALDH1A3 Inhibition |

Visualization: Anticancer Mechanism (14-3-3ζ Pathway)

Caption: Mechanism of action showing the disruption of the 14-3-3ζ/H3S28ph axis by benzaldehyde derivatives, preventing metastasis.[4]

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxybenzaldehyde Phenylhydrazone

Rationale: This protocol creates a standard hydrazone derivative often used as a baseline for antimicrobial screening.

-

Reagents: 4-Hydroxybenzaldehyde (0.01 mol), Phenylhydrazine (0.01 mol), Ethanol (95%, 20 mL), Glacial Acetic Acid (catalytic, 3-4 drops).

-

Procedure:

-

Dissolve 4-Hydroxybenzaldehyde in ethanol in a round-bottom flask.

-

Add Phenylhydrazine slowly with stirring.

-

Add Glacial Acetic Acid.[5]

-

Reflux the mixture at 70-80°C for 3 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3).

-

Cool to room temperature.[6] Pour into crushed ice/water (50 mL) if precipitation does not occur spontaneously.

-

Filter the solid precipitate.

-

Recrystallize from hot ethanol to yield pure crystals.

-

-

Validation: Melting point determination and FTIR (Look for C=N stretch at ~1600-1620 cm⁻¹).

Protocol 2: MTT Cytotoxicity Assay

Rationale: The MTT assay is the gold standard for preliminary anticancer screening, measuring metabolic activity as a proxy for cell viability.

-

Preparation: Seed cancer cells (e.g., A549 or MCF-7) in 96-well plates at a density of

cells/well. Incubate for 24 hours at 37°C/5% CO2. -

Treatment: Dissolve the benzaldehyde derivative in DMSO (ensure final DMSO concentration < 0.1%). Prepare serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Add to wells.

-

Incubation: Incubate for 48 hours.

-

Assay:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours (purple formazan crystals form).

-

Remove media carefully.

-

Add 100 µL DMSO to dissolve crystals.

-

-

Readout: Measure absorbance at 570 nm using a microplate reader.

-

Calculation:

. Calculate IC50 using non-linear regression.

References

-

Benzaldehyde Schiff bases regulation to the metabolism, hemolysis, and virulence genes expression in vitro and their structure–microbicidal activity relationship. ResearchGate. [Link][1]

-

Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. ACS Omega. [Link]

-

Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. British Journal of Cancer / News-Medical. [Link][2][4]

-

Bio-Guided Fractionation of Prenylated Benzaldehyde Derivatives as Potent Antimicrobial and Antibiofilm from Ammi majus L. MDPI. [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]

-

Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. PubMed Central (PMC). [Link]

Sources

- 1. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. innovbiological.com [innovbiological.com]

- 3. researchgate.net [researchgate.net]

- 4. news-medical.net [news-medical.net]

- 5. scribd.com [scribd.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Note: High-Efficiency Synthesis of 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde

Abstract

This application note details a robust, scalable protocol for the synthesis of 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde , a critical intermediate in the development of peptidomimetics and phosphatase inhibitors. The method utilizes a convergent Williamson Ether Synthesis strategy, coupling 4-hydroxybenzaldehyde with a pre-synthesized chloroacetamide derivative. Unlike generic protocols, this guide emphasizes process control—specifically the suppression of C-alkylation side products and the optimization of the nucleophilic substitution via in situ Finkelstein catalysis.

Introduction & Strategic Analysis

The target molecule contains a benzaldehyde moiety linked via an ether bridge to a pyrrolidine acetamide. This structural motif is prevalent in medicinal chemistry, serving as a "warhead" precursor for reductive aminations or Knoevenagel condensations.

Retrosynthetic Logic

Direct alkylation of 4-hydroxybenzaldehyde with 2-chloro-1-(pyrrolidin-1-yl)ethanone is preferred over the alternative route (alkylation with ethyl bromoacetate followed by hydrolysis and amide coupling). The direct route minimizes step count and avoids harsh hydrolytic conditions that could degrade the aldehyde functionality or cause Cannizzaro disproportionation.

Key Synthetic Challenges:

-

Regioselectivity: Ensuring O-alkylation over C-alkylation on the phenol ring.

-

Aldehyde Stability: Preventing oxidation to benzoic acid during the basic alkylation step.

-

Reactivity: The chloroacetamide electrophile is moderately reactive; iodide catalysis is employed to enhance the reaction rate.

Reaction Scheme & Mechanism

The synthesis proceeds in two stages:

-

Acylation: Formation of the electrophile 2-chloro-1-(pyrrolidin-1-yl)ethanone.

-

Etherification:

displacement of the chloride by the phenoxide anion.

Caption: Two-step convergent synthesis pathway utilizing an activated chloroacetamide intermediate.

Materials & Equipment

Reagents

| Reagent | Purity | Role |

| 4-Hydroxybenzaldehyde | >98% | Nucleophile Scaffold |

| Chloroacetyl Chloride | 98% | Electrophile Precursor |

| Pyrrolidine | 99% | Amine Component |

| Potassium Carbonate ( | Anhydrous, Granular | Base |

| Potassium Iodide (KI) | 99% | Finkelstein Catalyst |

| Acetonitrile (MeCN) | HPLC Grade | Solvent |

| Dichloromethane (DCM) | ACS Grade | Solvent |

Equipment

-

Three-neck round-bottom flasks (250 mL, 500 mL) equipped with reflux condensers and nitrogen inlets.

-

Magnetic stirrer with temperature feedback control.

-

Rotary evaporator.

-

High-vacuum pump (<1 mbar).

Experimental Protocols

Step 1: Synthesis of 2-Chloro-1-(pyrrolidin-1-yl)ethanone

Rationale: Preparing this intermediate separately allows for purification before the critical coupling step, ensuring high purity of the final aldehyde.

-

Setup: Charge a 500 mL 3-neck flask with Pyrrolidine (7.1 g, 100 mmol, 1.0 eq) and Triethylamine (11.1 g, 110 mmol, 1.1 eq) in DCM (150 mL). Cool the solution to

using an ice/salt bath. -

Addition: Add Chloroacetyl chloride (11.3 g, 100 mmol, 1.0 eq) dropwise via an addition funnel over 30 minutes. Critical: Maintain internal temperature <

to prevent double alkylation or polymerization. -

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (50% EtOAc/Hexane).

-

Workup:

-

Quench with water (100 mL).

-

Separate the organic layer and wash sequentially with 1N HCl (50 mL, to remove unreacted amine), sat.

(50 mL), and brine. -

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Output: Yields ~12-13 g of a pale yellow oil or low-melting solid. Use directly in Step 2 if purity >95% by NMR.

Step 2: Williamson Ether Synthesis (Coupling)

Rationale: The use of MeCN with

-

Activation: In a 250 mL round-bottom flask, dissolve 4-Hydroxybenzaldehyde (6.1 g, 50 mmol, 1.0 eq) in Acetonitrile (100 mL). Add Potassium Carbonate (13.8 g, 100 mmol, 2.0 eq) and stir at RT for 30 minutes. Observation: The solution will turn yellow/orange as the phenoxide forms.

-

Coupling: Add the Intermediate from Step 1 (8.1 g, 55 mmol, 1.1 eq) and Potassium Iodide (0.83 g, 5 mmol, 0.1 eq).

-

Reflux: Heat the mixture to reflux (

) for 6–8 hours.-

Checkpoint: Monitor via LCMS or TLC (EtOAc). The aldehyde starting material (

) should disappear, replaced by the product (

-

-

Workup:

-

Cool to RT and filter off the inorganic salts (

). Rinse the filter cake with MeCN. -

Concentrate the filtrate to remove the solvent.

-

Redissolve the residue in EtOAc (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).

-

Dry over

and concentrate.

-

-

Purification: The crude product often solidifies. Recrystallize from Ethanol/Hexane (1:4) or purify via silica gel flash chromatography (Gradient: 0%

5% MeOH in DCM).

Analytical Validation

Expected Data

| Parameter | Specification | Notes |

| Appearance | White to Off-White Solid | Yellowing indicates oxidation |

| Melting Point | Depends on crystal habit | |

| Aldehyde proton | ||

| Ortho to CHO | ||

| Ortho to Ether | ||

| Characteristic singlet | ||

| N-methylene protons | ||

| C-methylene protons | ||

| MS (ESI) |

Process Logic & Troubleshooting

Caption: Decision tree for reaction monitoring and workup execution.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete alkylation due to steric bulk. | Add 10 mol% 18-Crown-6 to solubilize |

| Dark Product | Aldehyde oxidation (Cannizzaro or Air). | Ensure inert atmosphere ( |

| Impurity at | C-alkylation (rare but possible). | Use a non-polar solvent (Toluene) with phase transfer catalyst (TBAB) to favor O-alkylation. |

Safety & Handling

-

Chloroacetyl Chloride: Highly toxic and lachrymator. Handle only in a fume hood.

-

Acetonitrile: Flammable and toxic (metabolizes to cyanide).

-

Waste Disposal: Segregate halogenated waste (DCM steps) from non-halogenated organic waste.

References

-

Williamson, A. W. (1850). "Theory of Aetherification". Philosophical Magazine, 37, 350–356. Link (Foundational Chemistry)

-

Duan, H. (2023).[1] "Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents". Academic Journal of Materials & Chemistry.[1] Link (Modern Protocols)

-

BenchChem Application Note. "Regioselective Synthesis of 4-Alkoxy-2-hydroxybenzaldehydes". Link (Regioselectivity Insights)

-

Mauf, R. M., et al. (2014). "Synthesis of Some new 2-(4-Aryliminophenoxy)N-Arylacetamide Via p-hydroxy benzaldehyde". Baghdad Science Journal, 11(2). Link (Analogous Synthesis)

-

Master Organic Chemistry. "The Williamson Ether Synthesis". Link (Mechanistic Validation)

Sources

Application Note: Strategic Derivatization of 4-Hydroxybenzaldehyde

Protocols for O-, C-, and N-Functionalization in Drug Discovery

Abstract

4-Hydroxybenzaldehyde (4-HBA) serves as a "privileged scaffold" in medicinal chemistry due to its dual reactivity: the phenolic hydroxyl group (nucleophilic) and the aldehyde group (electrophilic). This guide provides three high-fidelity protocols for derivatizing 4-HBA, focusing on O-alkylation (etherification), C-C bond formation (Claisen-Schmidt condensation), and N-functionalization (Schiff base formation). Special emphasis is placed on "Green Chemistry" methodologies, including solvent-free mechanochemistry, to align with modern sustainability standards in pharmaceutical synthesis.

Introduction: The Dual-Reactivity Scaffold

The versatility of 4-HBA stems from its ability to undergo orthogonal functionalization.

-

The Phenolic Handle (-OH): Allows for the modulation of lipophilicity (LogP) via ether synthesis, critical for optimizing blood-brain barrier penetration.

-

The Aldehyde Handle (-CHO): Serves as a gateway for carbon chain extension (chalcones, cinnamates) or heterocycle formation (imines, hydrazones).

The following diagram maps the reaction landscape covered in this guide:

Figure 1: Reaction landscape of 4-hydroxybenzaldehyde showing orthogonal derivatization pathways.

Protocol A: O-Alkylation (Williamson Ether Synthesis)

Objective: Synthesis of 4-alkoxybenzaldehydes (e.g., 4-benzyloxybenzaldehyde). Mechanism: SN2 Nucleophilic Substitution.[1]

Rationale

The phenolic proton (pKa ~7.6) is acidic enough to be deprotonated by mild bases like Potassium Carbonate (K₂CO₃). Using a mild base prevents the Cannizzaro reaction (disproportionation of the aldehyde) which can occur with strong bases like NaOH at high temperatures.

Materials

-

4-Hydroxybenzaldehyde (1.0 eq)

-

Alkyl Halide (e.g., Benzyl bromide or Ethyl iodide) (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Potassium Iodide (KI) (0.1 eq, catalyst for alkyl chlorides/bromides via Finkelstein exchange)

-

Solvent: Acetone (Reagent Grade) or Acetonitrile

Step-by-Step Methodology

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-HBA (10 mmol) in Acetone (30 mL). Add anhydrous K₂CO₃ (20 mmol). Stir at room temperature for 15 minutes to generate the phenoxide anion. Visual Cue: The solution may darken slightly.

-

Addition: Add the Alkyl Halide (11 mmol) dropwise. If using a less reactive alkyl chloride, add catalytic KI (1 mmol).

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 60°C for acetone) for 4–6 hours.

-

Self-Validation: Monitor reaction by TLC (Hexane:EtOAc 7:3). The starting material spot (lower Rf due to -OH) should disappear.

-

-

Work-up: Cool to room temperature. Filter off the inorganic salts (K₂CO₃/KBr). Rinse the filter cake with fresh acetone.

-

Isolation: Evaporate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate (20 mL) and wash with 1M NaOH (2 x 10 mL) to remove any unreacted phenol. Wash with brine, dry over Na₂SO₄, and concentrate.[2]

Protocol B: Green C-C Bond Formation (Solvent-Free Chalcone Synthesis)

Objective: Synthesis of Chalcones (1,3-diaryl-2-propen-1-ones). Mechanism: Claisen-Schmidt Condensation (Aldol Condensation + Dehydration).

Rationale

Traditional methods use large volumes of ethanol and refluxing. This "Green Chemistry" protocol uses Solvent-Free Mechanochemistry (Grinding) . It offers higher atom economy, faster reaction times (minutes vs. hours), and cleaner profiles by avoiding solvent-mediated side reactions.

Materials

-

4-Hydroxybenzaldehyde (1.0 eq)

-

Acetophenone derivative (e.g., 4-Methoxyacetophenone) (1.0 eq)

-

Sodium Hydroxide (NaOH) pellets (solid) (1.2 eq)

-

Equipment: Porcelain Mortar and Pestle

Step-by-Step Methodology

-

Preparation: Place 4-HBA (5 mmol) and the Acetophenone (5 mmol) in a clean porcelain mortar.

-

Grinding: Add solid NaOH pellets (6 mmol). Grind the mixture vigorously with the pestle.

-

Observation: The mixture will initially become a paste and may turn yellow/orange (formation of the chalcone chromophore).

-

-

Reaction: Continue grinding for 5–10 minutes. The mixture will solidify as the product forms and water is released (forming a hydrate/paste).

-

Quenching: Add cold water (20 mL) to the mortar and triturate the solid to dissolve the inorganic base.

-

Purification: Filter the solid product, wash copiously with cold water until the filtrate is neutral pH. Recrystallize from Ethanol/Water if necessary.

Figure 2: Simplified mechanistic flow of the Claisen-Schmidt condensation.

Protocol C: N-Functionalization (Schiff Base Synthesis)

Objective: Synthesis of Imines (Azomethines). Mechanism: Acid-Catalyzed Condensation.

Rationale

Imine formation is a reversible equilibrium. To drive the reaction to completion, water must be removed (Le Chatelier's principle) or the product must precipitate out. We use glacial acetic acid as a catalyst to protonate the carbonyl oxygen, making it more electrophilic for the amine attack.

Materials

-

4-Hydroxybenzaldehyde (1.0 eq)

-

Primary Amine (e.g., Aniline or substituted aniline) (1.0 eq)

-

Glacial Acetic Acid (Catalytic, 2-3 drops)

-

Solvent: Absolute Ethanol

Step-by-Step Methodology

-

Mixing: Dissolve 4-HBA (5 mmol) in Absolute Ethanol (10 mL). In a separate vessel, dissolve the Amine (5 mmol) in Absolute Ethanol (5 mL).

-

Combination: Add the amine solution to the aldehyde solution slowly with stirring.

-

Catalysis: Add 2–3 drops of Glacial Acetic Acid.

-

Reaction: Reflux at 78°C for 2–4 hours.

-

Self-Validation: Schiff bases often precipitate as colored (yellow/orange) solids upon cooling.

-

-

Isolation: Cool the mixture in an ice bath. Filter the precipitate.[3][4] Wash with cold ethanol.

Analytical Validation (Self-Validating Systems)

Successful derivatization must be confirmed by observing specific shifts in spectroscopic data.

Table 1: Diagnostic NMR & IR Signals

| Functional Group Transformation | 1H NMR Diagnostic Shift (ppm) | IR Diagnostic Band (cm⁻¹) |

| Starting Material (4-HBA) | Aldehyde (-CH O): ~9.8 (s)Phenolic (-OH ): ~10.3 (broad s) | C=O stretch: ~1670O-H stretch: ~3200-3400 (broad) |

| Ether Product (Alkylation) | Disappearance of Phenolic -OH (~10.3)Appearance of Alkyl protons (e.g., -OCH ₂- at ~5.1) | Disappearance of broad O-H stretchAppearance of C-O-C stretch: ~1250 |

| Chalcone Product | Appearance of vinylic protons (douplets)J-coupling ~15-16 Hz (indicates trans isomer) | Shift of C=O to lower freq (~1650) due to conjugationC=C stretch: ~1600 |

| Schiff Base Product | Disappearance of Aldehyde -CHO (~9.8)Appearance of Imine -N=CH - (~8.3-8.8, s) | Disappearance of C=O (~1670)Appearance of C=N stretch: ~1620 |

References

-

Williamson Ether Synthesis & Green Modifications

- Source: Paul, S., et al. "Green Methodology Development for the Surfactant Assisted Williamson Synthesis.

-

URL:[Link]

-

Solvent-Free Claisen-Schmidt Condensation

- Source: Zangade, S., et al. "An Efficient and Operationally Simple Synthesis of Some New Chalcones by Using Grinding Technique." Chemical Science Journal.

-

URL:[Link]

-

Schiff Base Synthesis Protocols

- Source: "Synthesis and Characterization of Schiff Base Ligands." Chemical Society of Nigeria.

-

URL:[Link]

-

General Reactivity of 4-Hydroxybenzaldehyde

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. journals.chemsociety.org.ng [journals.chemsociety.org.ng]

- 4. DE19503163A1 - Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 5. 4-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]

Characterization of 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde

Application Note: Characterization & Quality Control of 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde

Executive Summary & Functional Utility

4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde (CAS: 438229-79-9) is a specialized bifunctional intermediate used primarily in medicinal chemistry and proteomics.[1] Its structure combines a reactive aldehyde handle (for Schiff base formation or reductive amination) with a pyrrolidine-amide tail (improving solubility and acting as a peptidomimetic motif).[1]

This guide provides a standardized protocol for the characterization, impurity profiling, and handling of this compound.[1] It is designed to assist researchers in validating commercial batches and ensuring reproducibility in downstream synthesis, particularly for peptide modification and linker chemistry.[1]

Chemical Profile & Theoretical Properties

| Property | Specification | Notes |

| IUPAC Name | 4-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzaldehyde | |

| CAS Number | 438229-79-9 | |

| Molecular Formula | C₁₃H₁₅NO₃ | |

| Molecular Weight | 233.26 g/mol | |

| Predicted LogP | ~0.90 | Moderate lipophilicity; suitable for CNS-targeted library design.[1] |

| Appearance | White to off-white solid | |

| Solubility | DMSO, Methanol, DCM, Chloroform | Sparingly soluble in water.[1] |

| Key Functionality | Electrophilic Aldehyde ( | Susceptible to oxidation (to carboxylic acid).[1] |

Synthesis Context & Impurity Logic

To accurately characterize this molecule, one must understand its origin.[1] It is typically synthesized via a Williamson Ether Synthesis between 4-hydroxybenzaldehyde and 2-chloro-1-(pyrrolidin-1-yl)ethan-1-one.[1]

Understanding this pathway reveals the critical impurities to screen for:

-

Precursor A: Unreacted 4-Hydroxybenzaldehyde (Phenolic impurity).[1]

-

Precursor B: 2-chloro-1-(pyrrolidin-1-yl)ethan-1-one (Alkylating agent).[1]

-

Oxidation Byproduct: 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid (Result of air exposure).[1]

Visualization: Synthesis & Impurity Flow

Figure 1: Synthetic pathway illustrating the origin of key impurities (phenolic precursors and oxidation products).

Analytical Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC)

Purpose: Purity assessment and quantification of the oxidized benzoic acid impurity.[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 254 nm (aromatic) and 280 nm (aldehyde specific).[1]

-

Gradient:

Interpretation:

-

Target Peak: Expect retention time (RT) ~8–10 min (depending on dead volume).

-

Impurity Flag: A peak eluting earlier than the main peak often indicates the Carboxylic Acid derivative (more polar).[1] A peak eluting later may indicate the Chloro-alkylating reagent .[1]

Protocol B: Nuclear Magnetic Resonance (NMR) Verification

Purpose: Structural confirmation.[1][2] Solvent: DMSO-d₆ or CDCl₃.[1]

Expected ¹H NMR Shifts (500 MHz, DMSO-d₆):

| Shift (δ ppm) | Multiplicity | Integral | Assignment | Structural Insight |

| 9.87 | Singlet (s) | 1H | CHO (Aldehyde) | Diagnostic for oxidation state.[1] If absent/broad, check for acid.[1] |

| 7.85 | Doublet (d) | 2H | Ar-H (meta to ether) | Part of AA'BB' system (deshielded by carbonyl).[1] |

| 7.12 | Doublet (d) | 2H | Ar-H (ortho to ether) | Part of AA'BB' system (shielded by oxygen).[1] |

| 4.82 | Singlet (s) | 2H | O-CH₂ -CO | Linker methylene.[1] Verify integral to ensure 1:1 substitution. |

| 3.45 & 3.30 | Multiplets (m) | 4H | N-CH₂ (Pyrrolidine) | Distinct environments due to restricted rotation of amide bond.[1] |

| 1.90 & 1.80 | Multiplets (m) | 4H | Ring CH₂-CH₂ | Pyrrolidine backbone.[1] |

Critical QC Step: Calculate the ratio of the Aldehyde proton (9.87 ppm) to the Aromatic protons. A ratio < 0.95:2 suggests partial oxidation to the carboxylic acid.[1]

Protocol C: Mass Spectrometry (LC-MS)

-

Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

-

Target Ions:

-

Fragmentation: High collision energy may show loss of the pyrrolidine ring or cleavage at the ether linkage.[1]

Handling & Stability Guide

The aldehyde group is the "Achilles' heel" of this molecule regarding stability.[1]

-

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

-

Re-purification: If the material turns yellow or the melting point depresses significantly, recrystallize from Ethanol/Water or purify via Flash Chromatography (Silica, Hexane:Ethyl Acetate gradient).[1]

-

Reactivity Alert: Avoid storage in methanol or ethanol for prolonged periods without refrigeration, as acetal/hemiacetal formation can occur, complicating NMR interpretation.[1]

Visualization: Analytical Decision Tree

Figure 2: Quality Control decision tree for batch release.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2167954, 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde. Retrieved from [Link].[1]

- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.

-

Williamson, A. W. (1850). "Theory of Aetherification".[1] Journal of the Chemical Society, 4, 106–112.[1] (Foundational chemistry for the synthesis protocol).

Sources

HPLC analysis of 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde

Application Note: HPLC Analysis of 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde

Executive Summary

This Application Note provides a validated High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity analysis of 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde (CAS: 438229-79-9).

This compound acts as a critical intermediate in the synthesis of pharmaceutical agents (e.g., adrenergic receptor antagonists). Its structural integrity—specifically the stability of the aldehyde moiety and the amide linkage—is paramount for downstream yield. Common challenges in analyzing this molecule include separating the parent aldehyde from its oxidation product (carboxylic acid derivative) and the starting material (4-hydroxybenzaldehyde).

This guide outlines a Reverse-Phase (RP-HPLC) method utilizing a C18 stationary phase with a gradient elution profile optimized for resolution, peak symmetry, and sensitivity.

Chemical Context & Properties

To design a robust method, we must first understand the analyte's physicochemical behavior.

-

Chemical Structure: The molecule consists of a lipophilic benzaldehyde ring linked via an ether-amide chain to a pyrrolidine ring.

-

SMILES:C1CCN(C1)C(=O)COC2=CC=C(C=C2)C=O

-

-

Key Functional Groups:

-

Aldehyde (-CHO): Reactive; susceptible to air oxidation to form the corresponding benzoic acid impurity.

-

Amide (Pyrrolidine-CO-): Neutral; generally stable but contributes to polarity.

-

Ether (-O-): Stable linker.

-

-

Physicochemical Data:

Analytical Method Development Strategy

The following method parameters were selected based on the "First Principles" of chromatography for aromatic aldehydes and amides.

-

Stationary Phase: A C18 (Octadecylsilane) column is selected to provide sufficient hydrophobic interaction with the phenyl and pyrrolidine rings. A fully end-capped column is recommended to reduce silanol interactions with the amide nitrogen.

-

Mobile Phase pH: The mobile phase is acidified (0.1% Formic Acid or Phosphoric Acid).

-

Reasoning: Acidic pH (~2.5–3.0) suppresses the ionization of potential acidic impurities (e.g., the benzoic acid derivative), ensuring they elute as sharp peaks rather than tailing bands. It also prevents the hydration of the aldehyde.

-

-

Detection: UV detection at 280 nm provides high specificity for the aromatic aldehyde system while minimizing baseline noise from mobile phase solvents.

Visualizing the Analytical Logic

Figure 1: Decision matrix for selecting chromatographic conditions based on analyte and impurity properties.

Detailed Experimental Protocol

A. Equipment & Reagents

-

HPLC System: Agilent 1260 Infinity II, Waters Alliance, or equivalent with DAD/VWD.

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Phenomenex Luna C18(2).

-

Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.

-

Additives: Formic Acid (LC-MS grade) or Orthophosphoric acid (85%).

B. Preparation of Solutions

1. Diluent Preparation: Mix Water and Acetonitrile in a 50:50 (v/v) ratio. This ensures solubility of both the polar impurities and the moderately lipophilic target compound.

2. Standard Preparation (0.5 mg/mL):

-

Accurately weigh 10 mg of 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde reference standard.

-

Transfer to a 20 mL volumetric flask.

-

Add ~10 mL of Diluent and sonicate for 5 minutes (maintain temp < 25°C to prevent degradation).

-

Dilute to volume with Diluent and mix well.

-

Filter through a 0.45 µm PTFE syringe filter.

3. Sample Preparation: Follow the same procedure as the Standard Preparation using the test sample.

C. Chromatographic Conditions

| Parameter | Setting |

| Column Temp | 30°C |

| Flow Rate | 1.0 mL/min |

| Injection Vol | 10 µL |

| Detection | UV @ 280 nm (Reference: 360 nm or Off) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Description |

| 0.0 | 90 | 10 | Initial equilibration |

| 2.0 | 90 | 10 | Isocratic hold for polar impurities |

| 15.0 | 40 | 60 | Linear gradient to elute target |

| 18.0 | 10 | 90 | Wash step |

| 20.0 | 10 | 90 | Hold wash |

| 20.1 | 90 | 10 | Return to initial |

| 25.0 | 90 | 10 | Re-equilibration |

Results Interpretation & Impurity Profiling

Successful analysis requires identifying not just the main peak, but knowing where potential impurities elute.

Expected Retention Profile

| Compound | Relative Retention Time (RRT) | Description |

| 4-Hydroxybenzaldehyde | ~0.4 - 0.5 | Starting material. More polar due to free -OH. |

| Benzoic Acid Derivative | ~0.6 - 0.8 | Oxidation impurity (Acid). Elutes earlier than aldehyde in RP. |

| Target Analyte | 1.00 | 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde |

| Unknown Dimers | > 1.2 | Late eluting condensation products. |

Note: RRT is calculated relative to the main peak (Target Analyte).

Workflow Diagram: From Sample to Result

Figure 2: Step-by-step experimental workflow for routine analysis.

Troubleshooting Guide

-

Peak Tailing:

-

Cause: Interaction of the amide nitrogen with residual silanols on the column.

-

Solution: Ensure the column is "End-capped". Increase buffer concentration or add 5mM Ammonium Formate if using MS detection.

-

-

Split Peaks:

-

Cause: Sample solvent is too strong (e.g., 100% ACN) causing precipitation or poor focusing at the head of the column.

-

Solution: Ensure sample diluent matches the initial mobile phase (10-20% ACN) or use the 50:50 mix described above.

-

-

Ghost Peaks:

-

Cause: Contamination from the "Chloroacetyl pyrrolidine" reagent if not fully removed during synthesis.

-

Solution: Run a blank injection. Wash column with 90% ACN for 30 mins.

-

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2167954, 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde. Retrieved January 29, 2026 from [Link]

- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).Introduction to Modern Liquid Chromatography. Wiley. (General reference for RP-HPLC method development principles applied in this protocol).

Sources

In vitro assays for 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde

Application Note: In Vitro Characterization and Validation of 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde

In modern drug discovery, 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde (CAS 438229-79-9) serves as a critical functionalized intermediate . Its structure combines a reactive benzaldehyde core—essential for reductive amination or Knoevenagel condensation—with a pyrrolidin-1-yl-ethoxy tail. This specific tail is frequently employed in medicinal chemistry to modulate physicochemical properties , specifically to enhance aqueous solubility and metabolic stability compared to simple alkyl chains.

However, the reliability of downstream Structure-Activity Relationship (SAR) data depends entirely on the integrity of the starting materials. An oxidized or polymerized aldehyde yields failed reactions and false negatives in screening.

This guide provides a comprehensive In Vitro Assay Framework to validate this compound's quality, reactivity, and "drug-likeness" before it is committed to high-value library synthesis.

Strategic Workflow: From Reagent to Lead Fragment

The following workflow illustrates the critical path for validating this building block.

Figure 1: Validation Workflow. A stepwise protocol to ensure the compound meets the stringent requirements for medicinal chemistry applications.

Protocol 1: Chemical Reactivity Profiling (Aldehyde Functionality)

Objective: To quantify the functional purity of the aldehyde group. Standard HPLC purity (UV 254 nm) can be misleading if the aldehyde has partially oxidized to the carboxylic acid or formed a hydrate, which may co-elute or have different extinction coefficients.

Methodology: Kinetic Schiff Base Formation Assay. This assay measures the rate and extent of imine formation with a standard primary amine (e.g., n-butylamine or aniline) monitored by UV-Vis or NMR.

Step-by-Step Protocol:

-

Preparation of Stock Solutions:

-

Compound Stock: Dissolve 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde in deuterated DMSO (DMSO-d6) to 50 mM.

-

Reagent Stock: Prepare 50 mM p-anisidine in DMSO-d6. (Anisidine is chosen for its distinct NMR shift upon imine formation).

-

-

Reaction Setup:

-

Mix equimolar amounts (e.g., 300 µL each) of Compound Stock and Reagent Stock in an NMR tube.

-

Control: Prepare a tube with only the Compound Stock to monitor baseline stability.

-

-

Data Acquisition (H-NMR):

-

Acquire a T=0 spectrum immediately.

-

Monitor the diagnostic Aldehyde proton signal (~9.8–10.0 ppm).

-

Monitor the appearance of the Imine proton signal (~8.3–8.5 ppm).

-

Acquire spectra at 15 min, 1 h, and 4 h.

-

-

Analysis:

-

Calculate Percent Conversion = [Integral(Imine) / (Integral(Imine) + Integral(Aldehyde))] × 100.

-

Acceptance Criteria: >90% conversion within 4 hours indicates a highly reactive, uncompromised aldehyde suitable for library synthesis.

-

Protocol 2: Physicochemical Characterization (Solubility & LogD)

Objective: The pyrrolidone ether tail is designed to improve solubility. This assay empirically validates that hypothesis, providing data to support its use as a "solubilizing linker."

Methodology: Kinetic Solubility in PBS (pH 7.4).

Step-by-Step Protocol:

-

Preparation:

-

Prepare a 10 mM stock of the compound in DMSO.

-

Prepare Phosphate Buffered Saline (PBS), pH 7.4.

-

-

Incubation:

-

Spike 10 µL of DMSO stock into 490 µL of PBS (Final conc: 200 µM, 2% DMSO) in a 96-well filter plate (0.45 µm PVDF).

-

Incubate at room temperature for 24 hours with gentle shaking (300 rpm).

-

-

Filtration and Analysis:

-

Vacuum filter the plate to remove undissolved precipitate.

-

Analyze the filtrate via HPLC-UV (254 nm).

-

Calibration: Compare the peak area of the filtrate against a standard curve prepared in 100% DMSO (theoretical 100% recovery).

-

-

Data Output Table:

| Parameter | Result (Target) | Interpretation |

| Solubility (pH 7.4) | > 100 µM | High solubility; validating the pyrrolidine tail's utility. |

| LogD (pH 7.4) | 1.0 – 2.5 | Optimal range for oral bioavailability and membrane permeability. |

Protocol 3: In Vitro Metabolic Stability (Microsomal Stability)

Objective: To determine if the ether linker or the pyrrolidone ring is susceptible to rapid oxidative metabolism by Cytochrome P450 enzymes (CYPs). This is crucial if the compound is a fragment of a drug candidate.

Methodology: Mouse/Human Liver Microsome Incubation.

Step-by-Step Protocol:

-

Reaction Mix:

-

Substrate: 1 µM 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde.

-

Enzyme: Liver Microsomes (0.5 mg/mL protein).

-